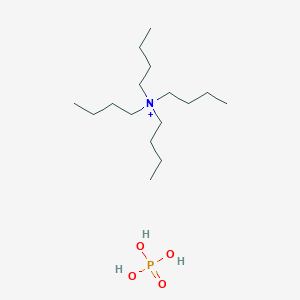
phosphoric acid;tetrabutylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid;tetrabutylazanium is a compound that combines phosphoric acid with tetrabutylazanium. Tetrabutylazanium is a quaternary ammonium ion, often used in phase-transfer catalysis . The combination of these two components results in a compound with unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid;tetrabutylazanium typically involves the reaction of phosphoric acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
H3PO4+N(C4H9)4OH→N(C4H9)4H2PO4
Industrial Production Methods
Industrial production of phosphoric acid involves the wet process, where phosphate rock is treated with sulfuric acid to produce phosphoric acid and calcium sulfate (gypsum) as a by-product . Tetrabutylazanium compounds are typically synthesized through quaternization reactions involving tertiary amines and alkyl halides .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid;tetrabutylazanium can undergo various chemical reactions, including:
Oxidation: Phosphoric acid can be oxidized to form higher oxidation state compounds.
Reduction: Phosphoric acid can be reduced to form lower oxidation state compounds.
Substitution: The tetrabutylazanium ion can participate in substitution reactions, where one of its butyl groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state phosphorus compounds, while substitution reactions may yield various substituted tetrabutylazanium derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid;tetrabutylazanium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including phase-transfer catalysis.
Biology: Employed in the preparation of biological buffers and reagents.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fertilizers, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid;tetrabutylazanium involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture . The tetrabutylazanium ion enhances the solubility of reactants in the organic phase, thereby increasing the reaction rate and yield. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid;tetrabutylazanium can be compared with other similar compounds, such as:
Phosphoric acid;tetramethylazanium: Similar in structure but with methyl groups instead of butyl groups.
Phosphoric acid;tetraethylazanium: Similar in structure but with ethyl groups instead of butyl groups.
Phosphoric acid;tetrapropylazanium: Similar in structure but with propyl groups instead of butyl groups.
The uniqueness of this compound lies in its specific combination of phosphoric acid and tetrabutylazanium, which imparts distinct properties and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C16H39NO4P+ |
|---|---|
Molekulargewicht |
340.46 g/mol |
IUPAC-Name |
phosphoric acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1; |
InChI-Schlüssel |
ARRNBPCNZJXHRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B11937039.png)

![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)



![(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride](/img/structure/B11937096.png)





![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)
